molecular formula C13H13N3O B3148640 N-(3-amino-4-methylphenyl)isonicotinamide CAS No. 653584-83-9

N-(3-amino-4-methylphenyl)isonicotinamide

Cat. No. B3148640
CAS RN: 653584-83-9
M. Wt: 227.26 g/mol
InChI Key: MVDLFTNAFBNWGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize “N-(3-amino-4-methylphenyl)isonicotinamide” and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .


Molecular Structure Analysis

The molecular formula of “N-(3-amino-4-methylphenyl)isonicotinamide” is C13H13N3O . Its molecular weight is 227.26 g/mol .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-(3-amino-4-methylphenyl)isonicotinamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Since the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .

Scientific Research Applications

1. Antimicrobial Activity

  • A study by Mishra et al. (2010) synthesized derivatives of N-(3-amino-4-methylphenyl)isonicotinamide which showed significant activity against various microorganisms, demonstrating their potential as antimicrobial agents.

2. Diagnostic Imaging in Alzheimer's Disease

  • Research by Gao et al. (2017) developed labeled isonicotinamides for potential use in PET imaging to study the GSK-3 enzyme in Alzheimer's disease, indicating the compound's application in neurological diagnostics.

3. Materials Science: Hydrogel Formation

  • A study by Kumar et al. (2004) investigated pyridyl amides derived from isonicotinic acid for their hydrogel-forming capabilities, suggesting applications in material science.

4. Enzyme Inhibition Studies

  • Zhang et al. (2017) synthesized isonicotinamide derivatives and evaluated their potency as xanthine oxidase inhibitors, which can have implications in treating diseases like gout.

5. Corrosion Inhibition

  • Yadav et al. (2015) explored the use of isonicotinamides as corrosion inhibitors on mild steel, demonstrating their potential in industrial applications.

properties

IUPAC Name

N-(3-amino-4-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11(8-12(9)14)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLFTNAFBNWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)isonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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